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molecular formula C7H15NO2 B8566678 6-Hydroxyhexylformamide

6-Hydroxyhexylformamide

Cat. No. B8566678
M. Wt: 145.20 g/mol
InChI Key: BOURYIZYJYQREC-UHFFFAOYSA-N
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Patent
US07365067B2

Procedure details

The reaction was carried out in similar procedure to Example 71a using 1.50 g (12.8 mmol) of 6-amino-1-hexanol and 3 mL of ethyl formate to obtain 1.34 g (yield: 72%) of the title compound as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[CH:9](OCC)=[O:10]>>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][CH:9]=[O:10]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NCCCCCCO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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